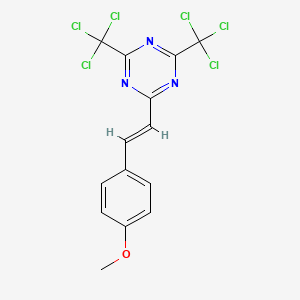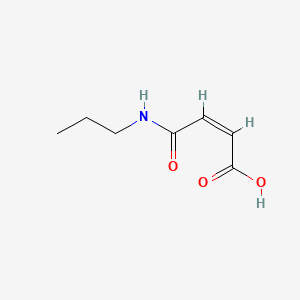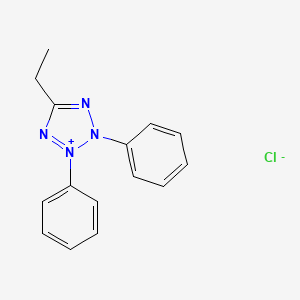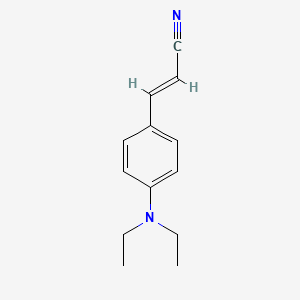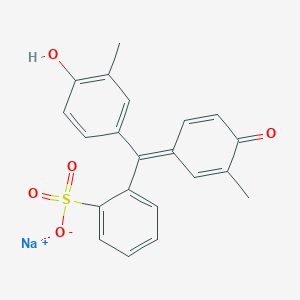
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, also known as DCTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DCTA is a triazine derivative with a molecular weight of 238.1 g/mol and a melting point of 164-166°C.
科学的研究の応用
Synthesis and Antimicrobial Activities
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine and its derivatives have been synthesized for antimicrobial activities. These compounds, derived from various ester ethoxycarbonylhydrazones and primary amines, have demonstrated moderate to good activities against microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Crystal Structure Analysis
The crystal structure of similar compounds, like anilazine, a triazine fungicide, has been explored. Such studies reveal molecular arrangements and bonding interactions, which are crucial for understanding the compound's chemical properties and potential applications (Jeon et al., 2014).
Synthesis Methodologies
Innovative methods for synthesizing triazin-amine derivatives have been developed. These methodologies focus on creating various compounds efficiently and selectively, which can be crucial for producing pharmaceutically relevant derivatives (Dolzhenko et al., 2008).
Amination Processes
Amination techniques for 1,2,4-triazines have been studied, providing insights into chemical reactions and processes essential for the synthesis of triazin-amine compounds. This research contributes to a deeper understanding of chemical synthesis techniques (Rykowski & Plas, 1982).
Antihypertensive Agents
Some 1,2,4-triazol-3-amines, closely related to 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, have been explored for their potential as antihypertensive agents. This signifies the possible therapeutic applications of triazine derivatives in medical science (Meyer et al., 1989).
Procognitive Properties
Studies on 1,3,5-triazine derivatives, including those with chlorine substituents, have highlighted their potential as 5-HT6R agents with procognitive effects. This research indicates the utility of such compounds in treating memory impairment (Sudoł et al., 2020).
Anticancer Evaluation
Novel 1,2,4-triazol-3-one derivatives, structurally similar to 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine, have shown anticancerous action against various human tumor cell lines, underscoring their potential in cancer therapy (Kattimani et al., 2013).
特性
IUPAC Name |
5-(2,5-dichlorophenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-5-1-2-7(11)6(3-5)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPJNRNMMDWCBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=NC(=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)
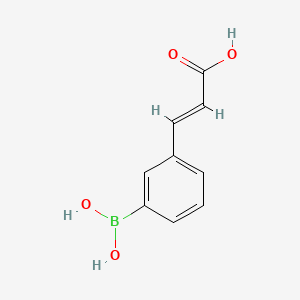
![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)
![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)
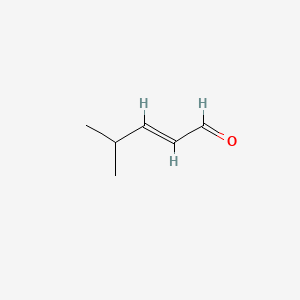
![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)
![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)

![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)
